REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].Cl.[Cl:13][CH2:14][CH2:15][NH2:16].[Cl:17][CH2:18][CH2:19]N.C(N(CC)CC)C>ClCCl.O1CCCC1>[Cl:13][CH2:14][CH2:15][N:16]([CH2:19][CH2:18][Cl:17])[C:2](=[O:3])[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
bis(2-chloroethylamine) hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN.ClCCN
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred beforehand for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove the triethylammonium chloride
|
Type
|
STIRRING
|
Details
|
The reaction medium is stirred at ambient temperature for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
After the addition of water
|
Type
|
EXTRACTION
|
Details
|
the reaction medium is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
20 g of crude residue are obtained
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel, elution
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(C(OCC1=CC=CC=C1)=O)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |